molecular formula C15H11BrO4 B3727126 3-[3-(2-bromophenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one

3-[3-(2-bromophenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No. B3727126
M. Wt: 335.15 g/mol
InChI Key: ZIJPAMQADXGOFI-VOTSOKGWSA-N
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Description

3-[3-(2-bromophenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects that make it an attractive candidate for further research.

Mechanism of Action

The mechanism of action of 3-[3-(2-bromophenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one is not fully understood. However, it has been suggested that the compound exerts its effects by modulating certain signaling pathways involved in inflammation and cancer development. The compound has also been found to interact with certain enzymes, leading to their inhibition.
Biochemical and Physiological Effects:
This compound has been found to exhibit unique biochemical and physiological effects. The compound has been reported to possess antioxidant properties, which may help to protect cells from oxidative damage. It has also been found to exhibit anti-inflammatory effects, which may help to reduce inflammation in the body. Additionally, the compound has been found to possess anticancer properties, making it a potential candidate for the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[3-(2-bromophenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one in lab experiments is its potential to exhibit unique biochemical and physiological effects. This makes it an attractive candidate for further research. However, one limitation is that the mechanism of action of the compound is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the research of 3-[3-(2-bromophenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one. One direction is to investigate the compound's potential for the treatment of various diseases, including cancer and inflammation. Another direction is to further elucidate the mechanism of action of the compound, which may help to identify potential targets for drug development. Additionally, further research could focus on the synthesis of analogs of the compound, which may exhibit improved properties for medicinal applications.
Conclusion:
In conclusion, this compound is a chemical compound that exhibits unique biochemical and physiological effects. The compound has potential applications in the field of medicinal chemistry, particularly in the treatment of cancer and inflammation. Further research is needed to fully understand the mechanism of action of the compound and to identify potential targets for drug development.

Scientific Research Applications

3-[3-(2-bromophenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one has been found to exhibit potential applications in the field of medicinal chemistry. It has been reported to possess anti-inflammatory, antioxidant, and anticancer properties. The compound has also been found to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

3-[(E)-3-(2-bromophenyl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO4/c1-9-8-13(18)14(15(19)20-9)12(17)7-6-10-4-2-3-5-11(10)16/h2-8,18H,1H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJPAMQADXGOFI-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC=CC=C2Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC=CC=C2Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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